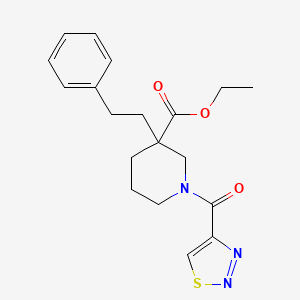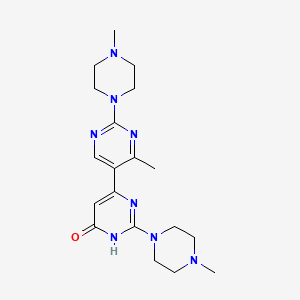![molecular formula C25H27BrN2O2 B6000830 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. BIBP 3226 has been shown to have potential therapeutic applications in the treatment of obesity, anxiety, and cardiovascular diseases.
Mechanism of Action
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 acts as a selective antagonist of the NPY Y1 receptor. It binds to the receptor and prevents the binding of NPY, which normally activates the receptor. By inhibiting the effects of NPY, this compound 3226 reduces appetite, anxiety, and vasoconstriction.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce food intake and body weight, increase locomotor activity, and decrease anxiety-like behavior. Additionally, this compound 3226 has been shown to have vasodilatory effects, reducing blood pressure and increasing blood flow to the heart and other organs.
Advantages and Limitations for Lab Experiments
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has several advantages for use in lab experiments. It is a highly selective antagonist of the NPY Y1 receptor, which allows for precise manipulation of the receptor's activity. Additionally, this compound 3226 has been extensively studied and its effects are well-characterized. However, this compound 3226 also has some limitations. It is relatively expensive and may not be readily available in all labs. Additionally, its effects may be species-specific, meaning that results obtained in one animal model may not be directly applicable to humans.
Future Directions
There are several potential future directions for research on 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226. One area of interest is the development of more selective and potent antagonists of the NPY Y1 receptor. Additionally, further studies are needed to determine the long-term effects of this compound 3226 on appetite, body weight, and cardiovascular function. Finally, there is potential for the development of combination therapies that target both the NPY Y1 receptor and other signaling pathways involved in appetite regulation and cardiovascular function.
Synthesis Methods
The synthesis of 6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 involves several steps, including the preparation of the quinoline ring, the introduction of the ethoxyphenyl group, and the addition of the piperidine carbonyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization.
Scientific Research Applications
6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline 3226 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the effects of NPY, a peptide that is involved in the regulation of appetite, energy metabolism, and stress response. In animal studies, this compound 3226 has been found to reduce food intake and body weight, suggesting that it may be useful in the treatment of obesity. Additionally, this compound 3226 has been shown to have anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders. Finally, this compound 3226 has been shown to have vasodilatory effects, suggesting that it may be useful in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-4-30-20-8-5-18(6-9-20)24-13-22(21-12-19(26)7-10-23(21)27-24)25(29)28-14-16(2)11-17(3)15-28/h5-10,12-13,16-17H,4,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCKWLYKHSTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(CC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6000753.png)
![2-(4-fluorophenyl)-1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6000762.png)


![ethyl 3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6000787.png)
![7-(cyclopropylmethyl)-2-[3-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6000794.png)

![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
